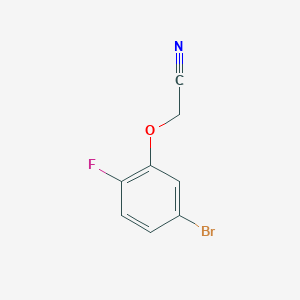

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile

Description

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile is a halogen-substituted aromatic nitrile characterized by a phenoxy group bearing bromo (Br) and fluoro (F) substituents at the 3- and 6-positions, respectively, linked to an acetonitrile functional group. Analytical characterization typically employs techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm purity and structural integrity, as demonstrated for related nitrile derivatives .

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRPHPBKVDZUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile typically involves the reaction of 3-bromo-6-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-Bromo-6-fluorophenol+ChloroacetonitrileK2CO3,Reflux2-(3-Bromo-6-fluoro-phenoxy)acetonitrile

Industrial Production Methods

Industrial production methods for 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include substituted phenoxyacetonitriles.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include primary amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile exhibit significant anticancer properties. For instance, derivatives of phenoxyacetic acid have shown antiproliferative effects against various cancer cell lines. A study demonstrated that such halogenated compounds could inhibit tumor growth effectively, making them candidates for further development as anticancer agents .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. Studies have reported that certain derivatives display activity against multi-drug resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Antitubercular Activity

In the context of tuberculosis, related compounds have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis. Some derivatives showed promising results with minimum inhibitory concentration (MIC) values indicating potent antitubercular activity, highlighting the potential of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile in developing new treatments for resistant strains .

Case Study 1: Cytotoxicity in Cancer Models

A study focused on the cytotoxic effects of various halogenated phenoxy compounds, including those related to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile, demonstrated enhanced cytotoxicity against several cancer cell lines compared to standard chemotherapeutics like doxorubicin. The findings suggested that these compounds could serve as effective alternatives or adjuncts in cancer therapy .

Case Study 2: Antibacterial Efficacy

In a comparative study of furan-based compounds against drug-resistant bacterial strains, derivatives similar to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile showed notable effectiveness. The research emphasized the need for novel antibacterial agents due to rising resistance rates among common pathogens .

| Activity Type | Compound | Target Organism/Cell Line | Effectiveness (MIC/IC50) |

|---|---|---|---|

| Anticancer | 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile | Various Cancer Cell Lines | IC50 values vary significantly |

| Antibacterial | Derivatives of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile | Multi-drug Resistant Strains | MIC values ranging from 4 to 64 µg/mL |

| Antitubercular | Related Phenoxy Compounds | Mycobacterium tuberculosis | MIC as low as 4 µg/mL |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several bromo-fluoro-substituted acetonitriles and benzonitriles. Key analogues include:

Key Observations :

Substituent Positional Isomerism : The positional arrangement of Br and F substituents significantly influences electronic and steric properties. For example, 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) exhibits a 0.86 similarity index to the target compound but differs in the F substituent position (4-F vs. 6-F). This alters dipole moments and may affect reactivity in cross-coupling reactions .

Functional Group Variations: The hexanenitrile derivative (6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile) features a longer aliphatic chain, which increases lipophilicity and may reduce crystallinity compared to the shorter acetonitrile chain in the target compound .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on related bromo-fluoro nitriles reveal non-planar molecular geometries due to steric interactions between substituents. For instance, compounds with adjacent Br and F groups exhibit localized electron density in the aromatic ring, as evidenced by HOMO-LUMO distributions. The HOMO (highest occupied molecular orbital) is typically localized on the electron-rich phenoxy group, while the LUMO (lowest unoccupied molecular orbital) resides on the nitrile moiety, facilitating nucleophilic attack at the nitrile carbon .

Physicochemical Properties

- Melting Point: Bromo-fluoro acetonitriles generally exhibit higher melting points (120–150°C) compared to non-halogenated derivatives due to enhanced intermolecular halogen bonding.

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the nitrile group’s polarity, whereas solubility in water is negligible .

Research Findings and Challenges

- Stability: Bromo-fluoro acetonitriles are sensitive to light and moisture, requiring storage under inert conditions.

Biological Activity

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and antitubercular activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile can be represented as follows:

This structure features a phenoxy group substituted with bromine and fluorine atoms, which may influence its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of derivatives related to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 31.25 μM to 62.5 μM against Proteus mirabilis and other bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 31.25 | P. mirabilis |

| Compound B | 62.50 | E. coli |

| Compound C | 15.62 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of compounds structurally related to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile has been explored in various cancer cell lines. For example, derivatives have been tested against melanoma cells, exhibiting IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and NF-κB.

Case Study: Anticancer Effects

A study investigated the effects of a related compound on A375 melanoma cells, reporting a significant reduction in cell viability at concentrations as low as 0.2 μM, with associated decreases in NF-κB and MMP-9 expression levels .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | A375 (Melanoma) | 0.2 | Inhibition of NF-κB signaling |

| Compound E | HeLa (Cervical) | 0.5 | Induction of apoptosis |

Antitubercular Activity

Compounds similar to 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile have also been evaluated for their antitubercular properties. One derivative showed an MIC of 6.81 μM against Mycobacterium tuberculosis, indicating potent activity compared to standard antitubercular drugs like isoniazid .

Table 3: Antitubercular Activity

| Compound | MIC (μM) | Reference Drug Comparison |

|---|---|---|

| Compound F | 6.81 | Isoniazid (12.5 μM) |

| Compound G | 57.73 | Pyrazinamide (30 μM) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of halogen substituents significantly influence the biological activity of phenoxyacetonitriles. For instance, bromine and fluorine substitutions enhance antibacterial and anticancer potency, while modifications on the acetonitrile side can optimize interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.